molecular formula C14H18N4O4S2 B2627122 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428356-12-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2627122
CAS No.: 1428356-12-0
M. Wt: 370.44
InChI Key: IDMNEPSDNSUZFZ-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a dioxidoisothiazolidine ring and an imidazole sulfonamide moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step often starts with the reaction of a suitable thiol with an oxidizing agent to form the isothiazolidine ring. Common oxidizing agents include hydrogen peroxide or peracids.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Imidazole Sulfonamide Moiety: This involves the reaction of the intermediate with imidazole and a sulfonyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidine ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfonic acids.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medically, this compound is investigated for its antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, making it a potential antibiotic.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The dioxido

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S2/c1-11-4-5-12(18-6-3-7-23(18,19)20)8-13(11)16-24(21,22)14-9-17(2)10-15-14/h4-5,8-10,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMNEPSDNSUZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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